An In-depth Technical Guide to N-(2-oxocyclopentyl)prop-2-enamide: A Potential Covalent Inhibitor
An In-depth Technical Guide to N-(2-oxocyclopentyl)prop-2-enamide: A Potential Covalent Inhibitor
Introduction: The Strategic Design of Covalent Inhibitors
In the landscape of modern drug discovery, the pursuit of enhanced potency, prolonged duration of action, and the ability to target historically "undruggable" proteins has led to a renaissance in the development of covalent inhibitors.[1] Unlike their non-covalent counterparts which bind reversibly, covalent inhibitors form a stable, lasting bond with their target protein, effectively achieving a state of irreversible or long-lived inhibition.[2][3] This paradigm shift offers several distinct advantages, including the potential for lower and less frequent dosing, which can improve patient compliance and reduce off-target effects.[4]
The archetypal covalent inhibitor is a bifunctional molecule, comprising a "guidance system" that confers selectivity for the target protein and a reactive "warhead" that forms the covalent bond.[1] N-(2-oxocyclopentyl)prop-2-enamide is a prime exemplar of this design philosophy. It incorporates a cyclopentanone moiety, which can be tailored to fit a specific protein binding pocket, and an acrylamide functional group, a well-established electrophilic warhead. This guide provides a comprehensive technical overview of the chemical structure, properties, synthesis, and potential applications of N-(2-oxocyclopentyl)prop-2-enamide as a model covalent inhibitor for researchers, scientists, and drug development professionals.
Chemical Structure and Physicochemical Properties
N-(2-oxocyclopentyl)prop-2-enamide is composed of a five-membered cyclopentanone ring N-linked to a prop-2-enamide (acrylamide) group. The core of its reactivity lies in the α,β-unsaturated amide system, which functions as a Michael acceptor.[5]
Calculated and Predicted Physicochemical Properties
As of the date of this guide, specific experimental data for N-(2-oxocyclopentyl)prop-2-enamide is not available in public chemical databases. The following properties have been calculated or are predicted based on the chemical structure and data from analogous compounds.
| Property | Value | Source/Method |
| Molecular Formula | C₈H₁₁NO₂ | Calculated |
| Molecular Weight | 153.18 g/mol | Calculated |
| Appearance | Predicted: White to off-white solid | Analogy |
| Melting Point | Predicted: >100 °C | Analogy to similar amides |
| Boiling Point | Predicted: >300 °C (decomposes) | Analogy |
| Solubility | Predicted: Soluble in polar organic solvents (DMSO, DMF, Methanol); Poorly soluble in water.[4] | Analogy[4] |
| LogP (Octanol/Water) | Predicted: ~0.5 - 1.5 | Computational Prediction |
Predicted Spectroscopic Data
The following table outlines the expected regions for key signals in various spectroscopic analyses, which are crucial for the structural confirmation of the synthesized molecule.
| Spectroscopic Technique | Predicted Signals and Characteristics |
| ¹H NMR | Vinyl Protons (acrylamide): 5.5-6.5 ppm (multiplets).Amide Proton (N-H): 7.0-8.5 ppm (broad singlet).Cyclopentanone α-Proton (CH-N): ~4.0-4.5 ppm (multiplet).Cyclopentanone Protons: 1.8-2.5 ppm (multiplets).[6][7] |
| ¹³C NMR | Carbonyl Carbon (Amide): ~165-170 ppm.Carbonyl Carbon (Ketone): ~210-220 ppm.Vinyl Carbons (acrylamide): ~125-135 ppm.Cyclopentanone Carbons: ~20-50 ppm.[8] |
| Infrared (IR) | N-H Stretch: ~3300 cm⁻¹ (sharp/medium).C=O Stretch (Amide I): ~1660 cm⁻¹ (strong).C=O Stretch (Ketone): ~1740 cm⁻¹ (strong).C=C Stretch (Alkene): ~1620 cm⁻¹ (medium).[9] |
| Mass Spectrometry (MS) | [M+H]⁺: ~154.08 m/z |
Synthesis of N-(2-oxocyclopentyl)prop-2-enamide
The synthesis of N-(2-oxocyclopentyl)prop-2-enamide is most directly achieved via a nucleophilic acyl substitution reaction between a suitable amine precursor, 2-aminocyclopentanone, and acryloyl chloride.[10] The starting material, 2-aminocyclopentanone, can be sourced commercially, often as a hydrochloride salt, or synthesized through established methods.[11][12]
Experimental Protocol: Synthesis via Acylation
This protocol describes a general procedure for the synthesis of the title compound.
Materials:
-
2-Aminocyclopentanone hydrochloride (1.0 eq)
-
Acryloyl chloride (1.1 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl Acetate/Hexanes mixture)
Procedure:
-
Preparation of the Amine: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 2-aminocyclopentanone hydrochloride (1.0 eq) in anhydrous DCM.
-
Base Addition: Cool the suspension to 0 °C in an ice bath. Add triethylamine (2.2 eq) dropwise with stirring. The suspension should become a solution or a finer slurry as the free amine is generated.
-
Acylation: In a separate flask, prepare a solution of acryloyl chloride (1.1 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the stirred amine mixture at 0 °C. Maintain the temperature below 5 °C during the addition. A precipitate of triethylammonium hydrochloride will form.[10]
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure N-(2-oxocyclopentyl)prop-2-enamide.
-
Characterization: Confirm the identity and purity of the final product using NMR, IR, and Mass Spectrometry and compare the data with the predicted values.
Mechanism of Action: Covalent Modification via Michael Addition
The therapeutic potential of N-(2-oxocyclopentyl)prop-2-enamide stems from its ability to act as a targeted covalent inhibitor. The core chemical transformation is a Michael addition reaction, a type of conjugate addition.[5] In a biological context, the nucleophile is typically the thiolate anion of a cysteine residue located in or near the binding site of the target protein.[13]
The mechanism proceeds in two key stages:
-
Non-covalent Binding: Initially, the inhibitor reversibly binds to the target protein's active or allosteric site. The affinity and selectivity of this initial binding are primarily determined by the "guidance system" - in this case, the N-(2-oxocyclopentyl) moiety.
-
Covalent Bond Formation: Once bound, the electrophilic acrylamide "warhead" is positioned in close proximity to a nucleophilic cysteine residue. The deprotonated cysteine (thiolate) attacks the electron-deficient β-carbon of the acrylamide. This is the rate-limiting step and results in the formation of a stable carbon-sulfur bond, covalently linking the inhibitor to the protein.[14]
Experimental Evaluation and Target Validation
The development of a covalent inhibitor requires rigorous experimental validation of its activity, selectivity, and mechanism of action.
Protocol for Evaluating Covalent Target Modification
This protocol outlines a general workflow to confirm the covalent modification of a target protein using mass spectrometry.
Materials:
-
Purified target protein (containing a reactive cysteine)
-
N-(2-oxocyclopentyl)prop-2-enamide (stock solution in DMSO)
-
Reaction buffer (e.g., PBS or HEPES, pH 7.4)
-
LC-MS system (e.g., ESI-Q-TOF)
Procedure:
-
Incubation: In a microcentrifuge tube, combine the purified target protein (e.g., at 1-5 µM) with a molar excess of N-(2-oxocyclopentyl)prop-2-enamide (e.g., 10-fold excess). Include a vehicle control (DMSO only).
-
Reaction: Incubate the mixture at a controlled temperature (e.g., 37 °C) for a defined period (e.g., 1-4 hours).
-
Sample Preparation: Desalt the protein sample to remove unreacted inhibitor and buffer components using a suitable method (e.g., C4 ZipTip).
-
Intact Protein Analysis: Analyze the desalted protein by LC-MS. Compare the mass spectrum of the inhibitor-treated protein with the vehicle control. A mass increase corresponding to the molecular weight of the inhibitor (153.18 Da) confirms covalent modification.
-
Peptide Mapping (for site identification): a. Denature, reduce, and alkylate the protein sample. b. Digest the protein into peptides using a protease (e.g., trypsin). c. Analyze the resulting peptide mixture by LC-MS/MS. d. Search the MS/MS data to identify the specific peptide containing the +153.18 Da modification, thereby confirming the exact cysteine residue that was targeted.[15]
Target Identification and Screening
For a novel compound like N-(2-oxocyclopentyl)prop-2-enamide, the primary challenge is identifying its biological target(s). Several strategies can be employed:
-
Targeted Screening: If there is a hypothesized target (e.g., a kinase with a non-catalytic cysteine near the active site), the compound can be tested directly in biochemical and cellular assays for that target.[16]
-
Phenotypic Screening: The compound can be screened in cell-based assays that measure a specific phenotype (e.g., cancer cell viability). Hits from this screen would then require subsequent target deconvolution studies.
-
Chemoproteomics: Advanced mass spectrometry-based chemoproteomic platforms can be used to identify the protein targets of a covalent inhibitor on a proteome-wide scale.
Safety and Toxicological Considerations
Acrylamide and its derivatives are classified as reactive electrophilic compounds and are known to exhibit toxicity.[1][17] The primary mechanism of toxicity is often the covalent modification of cellular nucleophiles, such as glutathione and proteins, leading to oxidative stress and cellular dysfunction.[18] Un-targeted, off-target covalent modifications are a major safety concern in the development of covalent inhibitors.[2] Therefore, it is critical to design these molecules for high selectivity towards their intended target to minimize toxicity. Early-stage ADME/Tox profiling is essential for any covalent inhibitor program.
Conclusion and Future Directions
N-(2-oxocyclopentyl)prop-2-enamide serves as an excellent model for understanding the fundamental principles of targeted covalent inhibition. Its structure embodies the key features of a selective covalent drug: a recognition moiety and a reactive warhead. While specific biological targets for this particular molecule remain to be identified, the synthetic and analytical frameworks presented in this guide provide a clear roadmap for its characterization and evaluation.
Future research in this area will likely focus on:
-
Library Synthesis: Synthesizing a library of analogs by modifying the cyclopentanone ring to explore and optimize interactions with various protein targets.
-
Target Identification: Employing large-scale screening or chemoproteomics to identify specific protein targets for this scaffold.[19][20]
-
Optimization of Reactivity: Fine-tuning the electronics of the acrylamide warhead to balance reactivity and selectivity, thereby minimizing off-target effects.
By integrating rational design, robust chemical synthesis, and comprehensive biological evaluation, compounds based on the N-(2-oxocyclopentyl)prop-2-enamide scaffold hold promise for the development of novel, potent, and selective covalent therapeutics.
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